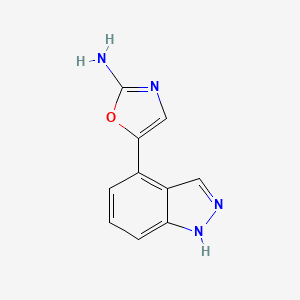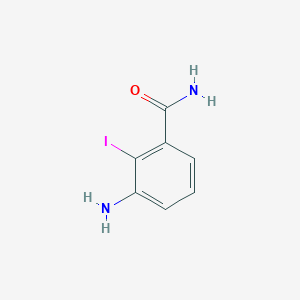
3-Amino-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-iodobenzamide is an organic compound characterized by the presence of an amino group (-NH2) and an iodine atom on a benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-iodobenzamide can be synthesized through several methods, including the following:
Halogenation and Amination: Starting with 2-iodobenzamide, the compound undergoes nitration followed by reduction to introduce the amino group.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, can be employed to introduce the amino group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The iodine atom can be reduced to form the corresponding bromo or chloro derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Bromo or Chloro Derivatives: Resulting from the reduction of the iodine atom.
Substituted Derivatives: Resulting from nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
3-Amino-2-iodobenzamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
3-Amino-2-iodobenzamide is similar to other halogenated benzamides, such as 2-amino-5-bromo-3-iodobenzamide and 2-amino-3-iodobenzamide. These compounds share structural similarities but differ in the position and type of halogen atoms, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
2-Amino-5-bromo-3-iodobenzamide
2-Amino-3-iodobenzamide
3-Amino-2-bromobenzamide
Properties
Molecular Formula |
C7H7IN2O |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
3-amino-2-iodobenzamide |
InChI |
InChI=1S/C7H7IN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11) |
InChI Key |
WOLUGUFCXBTWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15332660.png)
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)
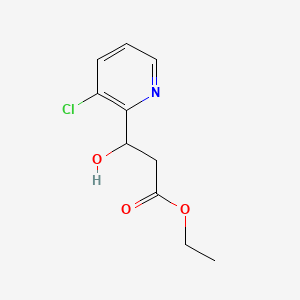
![2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B15332686.png)
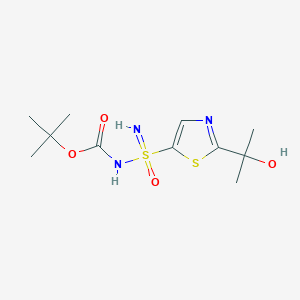
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)
![1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15332704.png)

![5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole](/img/structure/B15332710.png)
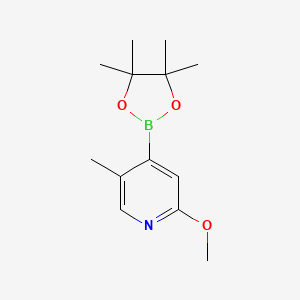
![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)

